molecular formula C15H19NO2 B2371075 N-[(1-Hydroxycyclobutyl)-phenylmethyl]-N-methylprop-2-enamide CAS No. 2411244-13-6

N-[(1-Hydroxycyclobutyl)-phenylmethyl]-N-methylprop-2-enamide

Cat. No.: B2371075
CAS No.: 2411244-13-6
M. Wt: 245.322
InChI Key: MKNZCLJJNQQOLG-UHFFFAOYSA-N
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Description

N-[(1-Hydroxycyclobutyl)-phenylmethyl]-N-methylprop-2-enamide is a synthetic organic compound with a unique structure that includes a hydroxycyclobutyl group, a phenylmethyl group, and a prop-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-Hydroxycyclobutyl)-phenylmethyl]-N-methylprop-2-enamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Hydroxycyclobutyl Intermediate: This step involves the cyclization of a suitable precursor to form the hydroxycyclobutyl ring.

    Attachment of the Phenylmethyl Group: The hydroxycyclobutyl intermediate is then reacted with a phenylmethyl halide under basic conditions to form the desired intermediate.

    Formation of the Prop-2-enamide Moiety: The final step involves the reaction of the intermediate with acryloyl chloride in the presence of a base to form this compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, optimized reaction conditions, and scalable processes.

Chemical Reactions Analysis

Types of Reactions

N-[(1-Hydroxycyclobutyl)-phenylmethyl]-N-methylprop-2-enamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alcohol or amine.

    Substitution: The phenylmethyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., Br2, Cl2) or nucleophiles (e.g., NaOH, NH3) can be used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenylmethyl derivatives.

Scientific Research Applications

N-[(1-Hydroxycyclobutyl)-phenylmethyl]-N-methylprop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(1-Hydroxycyclobutyl)-phenylmethyl]-N-methylprop-2-enamide involves its interaction with specific molecular targets and pathways. The hydroxycyclobutyl group may interact with enzymes or receptors, leading to modulation of their activity. The phenylmethyl group can enhance binding affinity and specificity, while the prop-2-enamide moiety may contribute to the overall stability and reactivity of the compound.

Comparison with Similar Compounds

Similar Compounds

  • N-[(1-Hydroxycyclobutyl)-phenylmethyl]prop-2-enamide
  • N-[(1-Hydroxycyclobutyl)-phenylmethyl]-N-methylprop-2-enamide

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the hydroxycyclobutyl group provides a unique structural feature that can influence the compound’s reactivity and interactions with biological targets.

Properties

IUPAC Name

N-[(1-hydroxycyclobutyl)-phenylmethyl]-N-methylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO2/c1-3-13(17)16(2)14(15(18)10-7-11-15)12-8-5-4-6-9-12/h3-6,8-9,14,18H,1,7,10-11H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKNZCLJJNQQOLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(C1=CC=CC=C1)C2(CCC2)O)C(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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